Bis(glutathionyl)spermine
Description
Structure
2D Structure
Properties
Molecular Formula |
C30H56N10O10S2 |
|---|---|
Molecular Weight |
781 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-[[2-[3-[4-[3-[[2-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]propylamino]butylamino]propylamino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C30H56N10O10S2/c31-19(29(47)48)5-7-23(41)39-21(17-51)27(45)37-15-25(43)35-13-3-11-33-9-1-2-10-34-12-4-14-36-26(44)16-38-28(46)22(18-52)40-24(42)8-6-20(32)30(49)50/h19-22,33-34,51-52H,1-18,31-32H2,(H,35,43)(H,36,44)(H,37,45)(H,38,46)(H,39,41)(H,40,42)(H,47,48)(H,49,50)/t19-,20-,21-,22-/m0/s1 |
InChI Key |
DTLYCKOAJLQYOS-CMOCDZPBSA-N |
Isomeric SMILES |
C(CCNCCCNC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N)CNCCCNC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
C(CCNCCCNC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N)CNCCCNC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Functional Roles of Bis Glutathionyl Spermine in Trypanosomatids
Central Role in Intracellular Thiol-Redox Homeostasis
The maintenance of a reducing intracellular environment is paramount for the survival of all organisms, protecting them from oxidative damage. In trypanosomatids, this function is orchestrated by the trypanothione (B104310) system, which stands in for the glutathione (B108866)/glutathione reductase system found in most other forms of life. researchgate.netplos.org Bis(glutathionyl)spermine has been identified as a component of this system, playing a key role in the management of the parasite's thiol-redox balance. nih.gov
Electron Donor Function of Reduced this compound
The primary mechanism by which the trypanothione system maintains redox balance is through the donation of electrons by its reduced dithiol form. Research has demonstrated that this compound, much like its spermidine-containing counterpart, can be maintained in its reduced state by the flavoenzyme trypanothione reductase. nih.gov This enzyme catalyzes the NADPH-dependent reduction of the disulfide form of these thiols. nih.govresearchgate.net
Crucially, this compound disulfide has been shown to be a physiological substrate for recombinant T. cruzi trypanothione reductase. nih.gov Kinetic analyses have revealed that its efficacy as a substrate is comparable to that of trypanothione and homotrypanothione (B1264196) disulfides, underscoring its potential to function as a significant electron donor within the parasite. nih.gov
Table 1: Kinetic Parameters of T. cruzi Trypanothione Reductase with Various Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
|---|---|---|---|
| Trypanothione disulfide | 39 ± 4 | 115 ± 3 | 2.9 |
| Homotrypanothione disulfide | 61 ± 9 | 100 ± 5 | 1.6 |
| This compound disulfide | 53 ± 10 | 118 ± 8 | 2.2 |
Data sourced from Oza et al., 2003. nih.gov
Involvement in Oxidative Stress Response and Antioxidant Defense
Trypanosomatids are exposed to significant oxidative stress, particularly from the immune response of their mammalian hosts, which generates reactive oxygen species (ROS). nih.gov The trypanothione system is the primary defense mechanism against this oxidative challenge. plos.orgnih.gov
Detoxification of Reactive Oxygen Species
The trypanothione system is instrumental in the detoxification of hydroperoxides. researchgate.netcapes.gov.br This is achieved through a cascade of reactions involving trypanothione reductase, trypanothione (or its analogues), tryparedoxin, and various peroxidases. researchgate.netdb-engine.desemanticscholar.orgmdpi.com Reduced trypanothione donates electrons to tryparedoxin, a small dithiol protein, which in turn reduces peroxidases that neutralize harmful ROS. researchgate.netcapes.gov.br Given that this compound is efficiently reduced by trypanothione reductase, it is poised to supply the necessary reducing equivalents for this critical antioxidant pathway. nih.gov While direct evidence of this compound's interaction with tryparedoxin and trypanothione-dependent peroxidases is not yet fully elucidated, its role as a substrate for the primary reductase of the system strongly suggests its participation in ROS detoxification. nih.gov
Protein S-Thiolation and De-thiolation Mechanisms Involving this compound
Protein S-thiolation is a reversible post-translational modification that protects protein cysteine residues from irreversible oxidation under conditions of oxidative stress. In trypanosomes, this process has been shown to involve the formation of mixed disulfides between proteins and glutathione or trypanothione. db-engine.denih.gov This mechanism is a key component of the parasite's response to oxidative insults. db-engine.de De-thiolation, the removal of these adducts, is also a critical, enzymatically-driven process. As a structural and functional analogue of trypanothione, and a key component of the intracellular thiol pool, it is plausible that this compound also participates in these protective S-thiolation and de-thiolation cycles, although specific research on this is limited.
Participation in Other Key Cellular Processes
Beyond its central role in redox homeostasis and antioxidant defense, the trypanothione system is integrated into other fundamental cellular activities. One of the most critical of these is the synthesis of deoxyribonucleotides, the building blocks of DNA. conicet.gov.arnih.govnih.gov The enzyme ribonucleotide reductase, which catalyzes the formation of deoxyribonucleotides, requires a source of reducing equivalents. nih.gov In trypanosomes, the trypanothione/tryparedoxin system provides these electrons. nih.gov The ability of this compound to be maintained in a reduced state by trypanothione reductase suggests its potential contribution to the pool of reducing power available for DNA synthesis. nih.gov
Furthermore, the trypanothione system is implicated in the detoxification of xenobiotics, including certain drugs used to treat trypanosomal infections. plos.orgconicet.gov.arnih.gov The system can either directly reduce xenobiotics or conjugate them for subsequent removal. The presence of this compound as a functional analogue of trypanothione in T. cruzi suggests it may also play a role in the parasite's response to chemical stressors. nih.gov
DNA Metabolism and Precursor Synthesis
This compound and its more common analog, trypanothione, play a crucial role in the synthesis of DNA precursors within trypanosomatids. These parasites utilize a class I ribonucleotide reductase to produce the deoxyribonucleotides necessary for DNA replication. nih.gov The trypanothione system, which includes this compound, serves as the primary reductant for this enzyme. nih.govmdpi.com
The dithiol trypanothione can directly reduce ribonucleotide reductase, a process that is significantly enhanced by the protein tryparedoxin. nih.gov The oxidized form of trypanothione acts as a potent inhibitor of this reaction, suggesting a mechanism for regulating deoxyribonucleotide synthesis based on the cell's redox state. nih.gov This trypanothione/tryparedoxin system is a unique method for providing electrons for ribonucleotide reduction, distinct from the thioredoxin and glutaredoxin systems found in other organisms. nih.gov
Assembly of Iron-Sulfur Clusters
The assembly of iron-sulfur (Fe-S) clusters, essential prosthetic groups for numerous proteins involved in electron transfer, enzyme catalysis, and gene regulation, is another critical process where the trypanothione system is implicated. In Trypanosoma brucei, the assembly of these clusters into monothiol glutaredoxins (1-C-Grxs) can utilize polyamine-based thiols like trypanothione. researchgate.net
Specifically, the coordination of the iron-sulfur cluster in 1-C-Grx1 involves its active site cysteine and additional sulfhydryl groups that can be provided by a single molecule of trypanothione. researchgate.net This highlights the versatility of the trypanothione system in fundamental cellular processes beyond redox defense.
Detoxification of Endobiotics and Xenobiotics
A primary function of the trypanothione system, including this compound, is the detoxification of both endogenous and foreign harmful substances. Trypanosomatids lack the typical glutathione reductase system found in their mammalian hosts and instead rely on the trypanothione system to manage oxidative stress. mdpi.comresearchgate.net
This system is central to the detoxification of hydroperoxides and other reactive oxygen species (ROS) generated by the host's immune response. mdpi.comresearchgate.net The trypanothione-dependent peroxidase system effectively neutralizes these damaging molecules. mdpi.com Furthermore, the trypanothione system is involved in the detoxification of xenobiotics, including heavy metals and certain drugs. nih.govplos.org For instance, it plays a role in the metabolism of methylglyoxal, a toxic byproduct of glycolysis. nih.gov
Regulation of Cell Proliferation and Differentiation
The availability of polyamines, the building blocks of this compound and trypanothione, is intrinsically linked to the regulation of cell proliferation and differentiation in trypanosomatids. mdpi.com Polyamines are essential for parasite growth, and their synthesis is a critical pathway. mdpi.comresearchgate.net
The synthesis of trypanothione itself is indispensable for parasite survival and proliferation. plos.orgnih.gov Studies have shown that inhibiting trypanothione synthetase, the enzyme responsible for its production, leads to growth arrest and cell death. plos.orgnih.gov The molecule is also involved in the complex life cycle of these parasites, which involves differentiation between various stages in the insect vector and mammalian host. microbialcell.comconicet.gov.ar
Interplay with Host Defense Mechanisms
The trypanothione system is a key element in the parasite's strategy to evade the host's immune response. A major defense mechanism of the host is the production of reactive oxygen species (ROS) by immune cells like macrophages to kill invading pathogens. researchgate.netnih.gov
Trypanosomatids utilize the trypanothione system to neutralize this oxidative burst, thereby ensuring their survival within the host. mdpi.comresearchgate.net The ability of the parasite to maintain its internal redox balance in the face of the host's oxidative attack is crucial for establishing and maintaining an infection. researchgate.net
Contribution to Parasite Virulence and Survival Mechanisms
The functional roles of this compound and the broader trypanothione system directly contribute to the virulence and survival of trypanosomatid parasites. The essentiality of this system for parasite viability has been demonstrated through genetic and chemical validation. nih.gov
Inhibition or genetic knockout of trypanothione reductase or synthetase renders the parasites avirulent and highly susceptible to oxidative stress. mdpi.comnih.gov The ability to synthesize DNA precursors, assemble iron-sulfur clusters, detoxify harmful compounds, and regulate cellular processes are all fundamental to the parasite's ability to thrive and cause disease. nih.govresearchgate.netplos.org Furthermore, by counteracting the host's primary defense mechanisms, the trypanothione system is a direct determinant of the parasite's pathogenic potential. researchgate.netugr.es The unique nature of this metabolic pathway in trypanosomatids underscores its importance as a primary target for the development of new anti-parasitic drugs. bioline.org.br
Enzymology and Structural Biology of Bis Glutathionyl Spermine Metabolism
Trypanothione (B104310) Reductase (TryR)
Trypanothione Reductase (TryR) is a flavoenzyme dependent on NADPH that is critical for maintaining the reduced state of trypanothione, a key antioxidant in trypanosomatids. mdpi.comwikipedia.org This enzyme is a cornerstone of the parasite's defense against oxidative stress, a system that is fundamentally different from the glutathione (B108866)/glutathione reductase system found in their mammalian hosts. mdpi.comembopress.orgcapes.gov.br Consequently, TryR is a major target for the development of new anti-parasitic drugs. tandfonline.comnih.gov
Mechanism of Oxidized Trypanothione Reduction
The catalytic cycle of Trypanothione Reductase involves a series of electron transfers to reduce the intramolecular disulfide bond of oxidized trypanothione (TS2). tandfonline.comnih.gov The process is initiated by the transfer of two electrons from the co-substrate NADPH to the enzyme's FAD cofactor. nih.gov These electrons are then shuttled to a redox-active disulfide bridge within the enzyme, formed by two cysteine residues (Cys52 and Cys57). tandfonline.comnih.gov
Once the catalytic cysteines are reduced, the oxidized trypanothione substrate binds to a large cavity at the enzyme's dimeric interface. tandfonline.comnih.gov The catalytic mechanism proceeds as follows:
Nucleophilic Attack: Cys52, after being deprotonated by a nearby histidine-glutamate pair (His461'-Glu466' from the adjacent subunit), performs a nucleophilic attack on the disulfide bond of the bound trypanothione. tandfonline.comnih.govresearchgate.net
Mixed Disulfide Formation: This attack breaks the substrate's disulfide bond, resulting in the formation of a temporary, mixed disulfide bridge between Cys52 of the enzyme and one of the glutathione moieties of the trypanothione molecule. tandfonline.comnih.gov
Release of Reduced Product: The second catalytic cysteine, Cys57, then attacks the sulfur atom of Cys52 in the mixed disulfide. This regenerates the enzyme's internal disulfide bridge and releases the fully reduced dithiol trypanothione [T(SH)2]. tandfonline.comnih.gov
This entire process effectively reduces the oxidized substrate without inducing major conformational changes in the enzyme's structure. nih.gov
Substrate Specificity and Electron Donor Utilization (NADPH)
Trypanothione Reductase exclusively utilizes NADPH as its electron donor for the reduction of oxidized trypanothione. mdpi.comnih.govfrontiersin.org The enzyme exhibits a high degree of specificity for its disulfide substrate, trypanothione, and does not efficiently reduce glutathione disulfide (GSSG), the substrate for the host's glutathione reductase. embopress.orgnih.gov This mutual exclusivity is a key feature that makes TryR an attractive drug target. nih.gov
Kinetic studies using various synthetic analogues of trypanothione have provided insights into the enzyme's substrate requirements. nih.gov Research has shown that while the length of the polyamine bridge connecting the two glutathione molecules is not of critical importance for catalysis, any modification to the charged ammonium (B1175870) group within the bridge can dramatically affect the enzyme's catalytic efficiency. nih.gov For instance, bis(glutathionyl)spermine disulfide, which has a longer polyamine chain than trypanothione, is a comparable substrate for TryR. nih.gov However, analogues like N1-acetylcysteinylglycinyl-N8-glutathionyl spermidine (B129725) show a significant decrease in catalytic efficiency, highlighting the importance of the specific glutathionyl structure. nih.gov
| Substrate | Enzyme Affinity (Km) | Catalytic Efficiency | Reference |
| Trypanothione disulfide | 45 µM | High | researchgate.net |
| Glutathionylspermidine (B10777622) disulfide | High (Largest Km) | Low | nih.gov |
| N1-acetylcysteinylglycinyl-N8-glutathionyl spermidine | - | Ten-fold reduction | nih.gov |
| This compound disulfide | - | Comparable to Trypanothione | nih.gov |
Structural Insights into TryR Catalysis
X-ray crystallographic studies of TryR from several trypanosomatid species, including Trypanosoma cruzi, Leishmania infantum, and Trypanosoma brucei, have revealed a highly conserved homodimeric structure. nih.govwikipedia.org Each monomer of the homodimer is composed of three distinct domains: tandfonline.comnih.gov
FAD-binding domain
NADPH-binding domain
Interface domain
The active site is a large, positively charged cleft located at the interface between the two subunits. tandfonline.comnih.gov This site is shaped by residues from both monomers, a structural feature essential for binding the elongated and flexible trypanothione molecule. nih.gov The nicotinamide (B372718) ring of the bound NADPH and the isoalloxazine ring of FAD are positioned on opposite sides, facilitating electron transfer through the flavin cofactor to the catalytic disulfide bridge (Cys52-Cys57). nih.govresearchgate.net The strategic positioning of key residues, such as His461' and Glu466' from the neighboring subunit, is crucial for deprotonating Cys52, thereby activating it for the nucleophilic attack that initiates the reduction process. tandfonline.comresearchgate.net
Trypanothione Synthetase (TryS) and Glutathionylspermidine Synthetase (GspS)
The biosynthesis of trypanothione is a two-step, ATP-dependent process catalyzed by specific synthetase enzymes. plos.org This process involves the sequential conjugation of two glutathione (GSH) molecules to a single spermidine molecule. nih.gov In pathogenic trypanosomatids like Trypanosoma and Leishmania, a single bifunctional enzyme, Trypanothione Synthetase (TryS), catalyzes both steps. wiley.comnih.gov In other organisms, such as Crithidia fasciculata and E. coli, the first step is handled by a distinct enzyme, Glutathionylspermidine Synthetase (GspS). nih.govembopress.orgresearchgate.net
Domain Architecture and Functional Correlation
Trypanothione Synthetase (TryS) and Glutathionylspermidine Synthetase (GspS) are complex enzymes, often exhibiting bifunctional or even multifunctional capabilities. Structural studies, particularly of TryS from Leishmania major, have elucidated a two-domain architecture: nih.govtandfonline.com
N-terminal Amidase Domain: This domain belongs to the papain-like cysteine protease family and is responsible for the hydrolysis of glutathionylspermidine and trypanothione. nih.govmdpi.com This hydrolytic activity may play a role in regulating the intracellular levels of these crucial thiols. nih.gov
C-terminal Synthetase Domain: This larger domain features an ATP-grasp fold, a structure common to ligases that form carbon-nitrogen bonds. nih.govresearchgate.net It catalyzes the ATP-dependent synthesis of glutathionylspermidine and, in the case of TryS, the subsequent conversion to trypanothione. plos.org
The two domains are connected by a linker region. embopress.org In TryS, the relative orientation of these two domains appears to be crucial for regulating the enzyme's opposing synthetic and hydrolytic functions. nih.gov Structural data suggests that the C-terminus of the protein can fold back and interact with the amidase active site, potentially acting as an autoinhibitory mechanism to prevent futile cycles of synthesis and degradation. nih.gov This regulatory feature distinguishes it from the bacterial GspS, where the domains are arranged differently. nih.gov
Active Site Characterization and Mutagenesis Studies of Catalytic Residues
Extensive research involving mutagenesis has been pivotal in identifying the key amino acid residues essential for the catalytic activities of both domains.
Synthetase Domain: The active site of the synthetase domain is a cavity designed to accommodate three substrates: ATP, glutathione, and the polyamine (spermidine or glutathionylspermidine). researchgate.net The reaction mechanism is thought to proceed via the formation of a glutathionyl-phosphate intermediate. embopress.org Site-directed mutagenesis studies on C. fasciculata TryS have identified several critical residues. For example, mutating specific arginine residues (Arg-553 and Arg-613) to other amino acids resulted in a significant reduction or complete loss of synthetase activity, indicating their importance in substrate binding or catalysis. nih.gov
| Enzyme/Organism | Mutated Residue | Effect on Activity | Reference |
| C. fasciculata Trypanothione Synthetase | Arg-553 | Mutation to Lys, Leu, Gln, or Glu markedly reduced or abrogated activity. | nih.gov |
| C. fasciculata Trypanothione Synthetase | Arg-613 | Mutation to Lys, Leu, Gln, or Glu markedly reduced or abrogated activity. | nih.gov |
| C. fasciculata GspS | Cys-79 | Mutation to Ala ablated amidase activity without affecting synthetase activity. | nih.gov |
| E. coli GspS/Amidase | Cys-59 | Identified as the essential catalytic nucleophile for amidase activity. | mdpi.comacs.org |
Amidase Domain: The amidase domain operates via a mechanism typical of cysteine proteases. nih.gov Mutagenesis studies on E. coli GspS/amidase were the first to pinpoint a specific cysteine residue (Cys-59) as the essential catalytic nucleophile. mdpi.comacs.org Subsequent work on the GspS from C. fasciculata confirmed this, showing that a Cys-79 to Alanine (B10760859) mutation completely eliminated the amidase function while leaving the synthetase activity intact. nih.gov This demonstrates that the two catalytic sites are distinct and functionally independent, even when located on the same polypeptide chain.
Conformational Dynamics and Substrate Binding Modes
The enzymes responsible for the metabolism of this compound and its analogues, such as trypanothione, exhibit significant conformational flexibility, which is crucial for substrate recognition, binding, and catalysis. Molecular dynamics simulations and X-ray crystallography have provided profound insights into these processes, particularly for trypanothione synthetase (TryS) and trypanothione reductase (TR).
Trypanothione Synthetase (TryS): TryS catalyzes the two-step synthesis of trypanothione, a close analogue of this compound. plos.org The enzyme's structure accommodates multiple substrates—glutathione (GSH), spermidine, and ATP—in a highly ordered fashion. wikipedia.org Structural models of Leishmania major TryS (LmTryS) have elucidated the binding modes for these substrates. plos.orgnih.gov Docking and molecular dynamics simulations revealed that the binding sites for GSH and ATP are largely conserved for both catalytic steps. plos.org A key finding was the identification of a previously unresolved loop region near the spermidine binding site, which forms a new pocket capable of binding the intermediate, glutathionylspermidine (Gsp). plos.orgnih.gov
The binding of Gsp for the second step of synthesis is particularly revealing. Simulations show that N⁸-glutathionylspermidine is the preferred substrate over its N¹-isomer, as it achieves a more stable conformation within its binding pocket. plos.org This preferential binding ensures the specific N¹-glutathionylation of N⁸-Gsp to form trypanothione. plos.orgnih.gov The binding of substrates induces conformational changes, such as the narrowing of the substrate entry channel upon Gsp binding, which likely increases affinity. nih.gov
Trypanothione Reductase (TR): TR is a flavoenzyme that maintains the reduced state of trypanothione disulfide. The active site of TR is a deep, hydrophobic cleft. ufba.br Studies on Trypanosoma cruzi TR show that upon binding of the substrate, trypanothione disulfide, approximately 66% of the substrate's surface area becomes buried within this cleft, indicating a significant hydrophobic component to the binding energy. ufba.br Molecular dynamics simulations have been employed to study the dynamic behavior of the enzyme-substrate complex, revealing the importance of the FAD cofactor and key cysteine residues (Cys53-Cys58) in the catalytic process. ufba.br
Research has shown that Trypanosoma cruzi trypanothione synthetase (TcTryS) can utilize spermine (B22157) in addition to spermidine, leading to the formation of this compound. nih.gov The resulting this compound disulfide is a physiological substrate for trypanothione reductase, with kinetic parameters comparable to those for trypanothione disulfide. nih.gov This demonstrates that the conformational dynamics and binding modes of these enzymes are accommodating to variations in the polyamine backbone of their substrates.
Table 1: Substrate Binding Characteristics in Trypanothione Synthetase (TryS) This table is interactive. Click on the headers to sort.
| Enzyme/Organism | Substrate(s) | Key Binding Site Features | Method of Study | Finding | Citation |
|---|---|---|---|---|---|
| Leishmania major TryS | Glutathionylspermidine (Gsp), Glutathione (GSH), ATP | A newly identified pocket binds Gsp in an inverted orientation. | Molecular Dynamics, Docking | N⁸-Gsp is the preferred substrate over N¹-Gsp for the second synthetic step. | plos.org, nih.gov |
| E. coli Gsp Synthetase/Amidase | Glutathionylspermidine (Gsp) | A helix-loop region (residues 30-42) closes upon substrate binding. | X-ray Crystallography | Substrate binding induces a conformational change, narrowing the substrate entry channel. | nih.gov |
| E. coli Gsp Synthetase | Glutathione (GSH) | Dual binding sites for GSH identified. | X-ray Crystallography | Catalysis may proceed via translocation of a phosphorylated GSH intermediate between the two sites. | embopress.org |
| Trypanosoma cruzi TryS | Spermine, Spermidine | Broad substrate specificity accommodating different polyamines. | Enzymatic Synthesis, Kinetics | This compound is synthesized with kinetic parameters similar to trypanothione. | nih.gov |
Allosteric Regulation and Enzyme Modulation
The regulation of enzymes in the this compound pathway extends beyond simple substrate-product inhibition, incorporating sophisticated allosteric mechanisms to fine-tune metabolic flux.
Trypanothione synthetase (TryS) is a bifunctional enzyme possessing both synthetase and amidase (hydrolytic) activities in distinct domains. wikipedia.org The regulation between these two opposing activities is thought to be driven by allosteric interactions and conformational changes. wikipedia.org The synthetase domain's active site is shaped like a triangular cavity that binds its three substrates. wikipedia.org Structural evidence suggests that residues connecting the synthetase and amidase domains can block the amidase catalytic site, implying a mechanism where substrate binding in the synthetase domain could induce conformational shifts that modulate the accessibility and activity of the amidase domain. wikipedia.org
This type of complex regulation is a recurring theme in the polyamine metabolism of trypanosomatids. For instance, S-adenosylmethionine decarboxylase (AdoMetDC), another key enzyme in polyamine biosynthesis, is allosterically activated by heterodimer formation with a catalytically dead paralog, known as a prozyme. mdpi.com This activation involves conformational changes at the N-terminal end of the active AdoMetDC subunit. mdpi.com Similarly, deoxyhypusine (B1670255) synthase in T. brucei requires association with a catalytically dead subunit to form an active heterotetramer, resulting in a 3000-fold increase in catalytic activity. nih.gov While not directly involving this compound, these examples underscore the prevalence of novel regulatory strategies, including modulation by inactive homologs, within the broader metabolic network. Such mechanisms highlight potential allosteric sites that could be exploited for specific enzyme modulation.
Associated Enzymes in the this compound System
The this compound/trypanothione system is the central hub for redox metabolism in trypanosomatids, providing reducing equivalents to a host of essential enzymes that are absent or structurally distinct in their mammalian hosts. researchgate.net, capes.gov.br
Tryparedoxins and Tryparedoxin Peroxidases
Trypanosomatids lack catalase and the glutathione/glutathione reductase system, making them reliant on a unique pathway for peroxide detoxification. mdpi.com, researchgate.net This pathway is centered on tryparedoxin (TXN) and tryparedoxin peroxidase (TXNPx). researchgate.net, uniroma1.it Tryparedoxin peroxidases are 2-cysteine peroxiredoxins that reduce a variety of hydroperoxides, including hydrogen peroxide, organic hydroperoxides, and the highly reactive peroxynitrite. mdpi.com
The reducing equivalents for this reaction are supplied by the small dithiol protein tryparedoxin. researchgate.net, nih.gov Reduced tryparedoxin, in turn, is regenerated by the dithiol form of trypanothione [T(SH)₂]. mdpi.com, researchgate.net The entire electron transport chain flows from NADPH to trypanothione via trypanothione reductase, then to tryparedoxin, and finally to tryparedoxin peroxidase, which neutralizes the reactive oxygen species. uniroma1.it This cascade is essential for the parasites' survival, protecting them from the oxidative burst they encounter within host macrophages. mdpi.com, researchgate.net Structural studies of tryparedoxin reveal a solvent-exposed, redox-active cysteine in the active site motif (WCPPCR) that is attacked by the thiol of one of the glutathionyl residues of trypanothione. nih.gov
Glutaredoxins and Glyoxalases
Glutaredoxins (Grx): These small thiol proteins, typically linked to the glutathione system in other organisms, are functionally coupled to the trypanothione system in trypanosomatids. nih.gov, nih.gov Both dithiol (2-C-Grx) and monothiol (1-C-Grx) glutaredoxins have been identified in these parasites. nih.gov, nih.gov The 2-C-Grxs can catalyze the reduction of glutathione disulfide by trypanothione and also reduce protein disulfides. nih.gov This functional link establishes a novel role for trypanothione in mediating the functions of glutaredoxins, which are involved in cellular redox homeostasis and iron-sulfur cluster metabolism. nih.gov, nih.gov
Glyoxalases: The glyoxalase system, which detoxifies the cytotoxic byproduct of glycolysis, methylglyoxal, is also uniquely dependent on trypanothione in trypanosomatids. benthamdirect.com, nih.gov, ingentaconnect.com This contrasts with the glutathione-dependent system found in their mammalian hosts. benthamdirect.com, ingentaconnect.com The system consists of two enzymes, glyoxalase I (GLO1) and glyoxalase II (GLO2). nih.gov GLO1 isomerizes the hemithioacetal adduct formed between trypanothione and methylglyoxal. nih.gov GLO2 then hydrolyzes the resulting S-D-lactoyltrypanothione, releasing D-lactate and regenerating reduced trypanothione. nih.gov, nih.gov The Leishmania major GLO1 shows a 200-fold higher activity with trypanothione-based substrates than with glutathione-based ones and is insensitive to inhibitors of human GLO1. pnas.org Furthermore, some trypanosomatid GLO1 enzymes utilize nickel as a cofactor, unlike the zinc-dependent human enzyme, further highlighting the distinct nature of this pathway. ingentaconnect.com, pnas.org
Table 2: Kinetic Parameters of Trypanosomatid Glyoxalase II This table is interactive. Click on the headers to sort.
| Enzyme | Substrate | kcat/Km (M⁻¹s⁻¹) | Product(s) | Citation |
|---|---|---|---|---|
| T. brucei Glyoxalase II | Mono-(lactoyl)trypanothione | 5 x 10⁵ | D-lactate, Trypanothione | nih.gov |
| T. brucei Glyoxalase II | Bis-(lactoyl)trypanothione | 7 x 10⁵ | D-lactate, Trypanothione | nih.gov |
Methionine Sulfoxide (B87167) Reductase
Methionine residues in proteins are susceptible to oxidation by reactive oxygen species, forming methionine sulfoxide (MetO). Methionine sulfoxide reductase (Msr) is a crucial repair enzyme that reduces MetO back to methionine. pnas.org In trypanosomatids, the Msr system is linked to the trypanothione pathway for its supply of reducing equivalents. mdpi.com, researchgate.net
Leishmania major possesses a single cytoplasmic MsrA, which is required for resistance to oxidative stress and for normal proliferation within macrophages. nih.gov Functional characterization in Trypanosoma brucei and Trypanosoma cruzi has also revealed the role of MsrA as an antioxidant enzyme. researchgate.net The reducing power for the Msr-catalyzed reaction is provided by the trypanothione/tryparedoxin couple, further integrating this protein repair system into the central redox network of the parasite. mdpi.comresearchgate.netelifesciences.org
Advanced Methodological Approaches in Bis Glutathionyl Spermine Research
Biochemical Characterization Techniques
Biochemical approaches are fundamental to isolating, identifying, and quantifying bis(glutathionyl)spermine and its analogues, as well as to measuring the activity of the enzymes involved in its metabolism.
Spectrophotometric and Coupled Enzymatic Assays
Spectrophotometric assays are a cornerstone for studying the enzymes of the trypanothione (B104310) system. A common method involves monitoring the oxidation of NADPH at 340 nm. rockefeller.edu This change in absorbance is coupled to the reduction of a substrate by a specific reductase. For instance, the activity of trypanothione reductase, which can reduce the disulfide form of this compound, is measured by the decrease in NADPH concentration. rockefeller.edunih.gov
Coupled enzymatic assays are also employed to determine the kinetic parameters of enzymes like glutathionylspermidine (B10777622) synthetase and trypanothione synthetase. umich.edunih.gov In this setup, the product of the synthetase reaction becomes the substrate for a subsequent, easily measurable reaction. For example, the ATP consumed in the synthetase reaction can be linked to the oxidation of NADH through the activities of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.
These assays are crucial for determining key kinetic constants such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat), which provide insights into the efficiency and substrate specificity of the enzymes. nih.govnih.gov
Chromatography-Based Analysis (e.g., HPLC, Anion-Exchange Chromatography)
Chromatographic techniques are indispensable for the purification and analysis of this compound and its precursors from complex biological samples.
High-Performance Liquid Chromatography (HPLC) is a versatile tool used for both qualitative and quantitative analysis. Reversed-phase HPLC is frequently used to separate and quantify thiols after derivatization with a fluorescent tag, such as monobromobimane (B13751) or o-phthalaldehyde (B127526) (OPA). springernature.comresearchgate.netamanote.com This pre-column derivatization allows for highly sensitive detection of compounds like this compound. springernature.comresearchgate.net HPLC methods have been developed that are rapid and can detect picomolar quantities of these conjugates. springernature.com
Anion-exchange chromatography separates molecules based on their net negative charge. bio-rad.com This technique is particularly useful for purifying enzymes involved in this compound metabolism, such as glutathionylspermidine synthetase, after initial purification steps like affinity chromatography. nih.gov It is also used in the initial purification stages of this compound itself from cell extracts. rockefeller.eduannualreviews.org The separation is achieved by applying a gradient of increasing salt concentration to elute the bound molecules from the positively charged resin. amanote.com
Molecular and Structural Biology Techniques
To delve deeper into the function and structure of the enzymes responsible for this compound synthesis, researchers employ a range of molecular and structural biology methods.
Recombinant Protein Expression and Purification
A significant advancement in studying the enzymes of the this compound pathway has been the ability to produce them in large quantities using recombinant DNA technology. Genes encoding enzymes like trypanothione synthetase and glutathionylspermidine synthetase are cloned into expression vectors and introduced into host organisms, typically Escherichia coli. nih.govnih.govresearchgate.net
Often, the recombinant proteins are engineered with affinity tags, such as a polyhistidine-tag (His-tag), which simplifies their purification from the host cell lysate. nih.gov Nickel-chelating affinity chromatography is a common first step, followed by further purification using techniques like anion-exchange chromatography to achieve a homogenous protein sample. nih.govresearchgate.net The successful expression and purification of these recombinant enzymes have been crucial for detailed kinetic and structural studies. nih.govnih.gov
Site-Directed Mutagenesis and Functional Analysis
Site-directed mutagenesis is a powerful technique used to investigate the roles of specific amino acid residues in the catalytic activity and substrate specificity of enzymes. By changing a single amino acid, researchers can assess its importance in the enzyme's function. nih.gov
For example, site-directed mutagenesis of glutathionylspermidine synthetase from Crithidia fasciculata identified a specific cysteine residue (Cys-79) as being essential for its amidase activity. nih.gov Mutating this residue to alanine (B10760859) eliminated the amidase function without affecting the synthetase activity. nih.gov Similarly, studies on trypanothione synthetase have used mutagenesis to understand the residues involved in substrate binding and catalysis. nih.gov This approach provides critical insights into the enzyme's mechanism of action. mdpi.com
Mass Spectrometry-Based Characterization (e.g., MALDI-TOF)
Mass spectrometry is a highly sensitive and accurate technique for determining the molecular weight and structure of molecules. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has been instrumental in the identification and characterization of this compound and its analogues. nih.govautobio.com.cn
In this method, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the gentle ionization of the analyte. autobio.com.cn The time it takes for the ionized molecules to travel through a flight tube to the detector is proportional to their mass-to-charge ratio, allowing for precise mass determination. autobio.com.cn This technique was used to confirm the structure of novel thiols, including N¹,N¹²-bis(glutathionyl)spermine, purified from Trypanosoma cruzi. nih.gov Electrospray ionization mass spectrometry (ESI-MS) is another mass spectrometry technique that has been used to study the glutathionylation of proteins involved in the trypanothione redox system. nih.gov
Data Tables
Table 1: Examples of Kinetic Parameters for Enzymes in the Trypanothione Pathway
| Enzyme | Organism | Substrate | Apparent K_m (µM) | k_cat (s⁻¹) |
| Trypanothione Synthetase | Trypanosoma brucei | Spermidine (B129725) | 38 | - |
| Trypanothione Synthetase | Trypanosoma brucei | Glutathionylspermidine | 2.4 | - |
| Trypanothione Synthetase | Trypanosoma brucei | MgATP | 7.1 | - |
| Trypanothione Synthetase | Trypanosoma brucei | Glutathione (B108866) | 56 | 2.9 |
| Glutathionylspermidine Synthetase | Crithidia fasciculata | Glutathione | 242 | 15.5 |
| Glutathionylspermidine Synthetase | Crithidia fasciculata | Spermidine | 59 | 15.5 |
| Glutathionylspermidine Synthetase | Crithidia fasciculata | MgATP | 114 | 15.5 |
| Glutathionylspermidine Synthetase (Amidase) | Crithidia fasciculata | Glutathionylspermidine | 500 | 0.38 |
Data compiled from studies on recombinant enzymes. nih.govnih.gov Note that k_cat values are not always reported for all substrates in the referenced literature.
Table 2: Chromatographic and Spectrometric Methods in this compound Research
| Technique | Application | Key Features |
| Spectrophotometry | Enzyme kinetics | Monitors NADPH oxidation at 340 nm. rockefeller.edu |
| Coupled Enzymatic Assays | Enzyme kinetics | Links synthetase activity to a measurable reaction. umich.edunih.gov |
| HPLC | Thiol analysis | Separation and quantification, often with fluorescent derivatization. springernature.comresearchgate.netamanote.com |
| Anion-Exchange Chromatography | Purification | Separates proteins and thiols based on negative charge. nih.govbio-rad.comannualreviews.org |
| MALDI-TOF Mass Spectrometry | Structural analysis | Precise molecular weight determination of thiols. nih.govnih.gov |
Computational Approaches: Molecular Docking and Dynamics Simulations
Computational methods, specifically molecular docking and molecular dynamics (MD) simulations, have become indispensable tools for investigating the structural and mechanistic details of this compound and its related metabolic pathways at an atomic level. These approaches are particularly crucial for studying the interactions between thiol conjugates and their associated enzymes, such as trypanothione synthetase (TryS) and trypanothione reductase (TR), which are central to the unique redox metabolism of trypanosomatids. bioline.org.brconicet.gov.ar
Molecular docking predicts the preferred orientation of one molecule (a ligand, such as a substrate or inhibitor) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net This technique is instrumental in identifying potential binding sites and evaluating the binding affinity of various compounds. In the context of the trypanothione system, docking has been used to model the binding modes of substrates like glutathione and spermidine, as well as inhibitors, to the active site of TryS. plos.orgnih.gov For instance, studies on TryS from Leishmania major have utilized docking to confirm proposed binding sites for glutathione and ATP. plos.orgnih.gov Such analyses are foundational for the rational design of novel inhibitors that could selectively target these parasite-specific enzymes. bioline.org.brresearchgate.net
Molecular dynamics simulations provide insights into the time-dependent behavior of molecular systems, revealing conformational changes and the stability of ligand-protein complexes. researchgate.net By simulating the motions of atoms and molecules over time, MD can validate docking poses and elucidate the dynamic nature of substrate binding and catalysis. plos.orgnih.gov Research on TryS has employed MD simulations to understand the binding of glutathionylspermidine, the intermediate in trypanothione synthesis. plos.orgnih.gov These simulations revealed a previously unresolved loop region near the active site that forms a new pocket, accommodating glutathionylspermidine in a specific orientation that favors the final synthesis step. plos.orgnih.gov Similarly, MD simulations lasting up to 200 nanoseconds have been used to confirm the stability of inhibitor-enzyme complexes, such as crotapotin with Leishmania braziliensis TR, providing a dynamic validation of docking predictions. researchgate.net This integrated computational approach, combining kinetic analysis with molecular modeling, has been crucial in formulating and validating kinetic models of enzyme mechanisms, such as for Trypanosoma brucei TryS. nih.gov
Table 1: Application of Computational Methods in Thiol Conjugate Research
| Computational Method | Target Enzyme | Organism | Key Findings | Reference(s) |
| Molecular Docking & MD Simulation | Trypanothione Synthetase (TryS) | Leishmania major | Elucidated the binding mode for glutathionylspermidine; identified a new binding pocket and confirmed substrate orientation for the second catalytic step. | plos.org, nih.gov |
| Kinetic Modeling & Simulation | Trypanothione Synthetase (TryS) | Trypanosoma brucei | Developed a kinetic model showing that the intermediate glutathionylspermidine dissociates from the enzyme and that the enzyme is regulated by substrate and product inhibition. | nih.gov |
| Molecular Docking & MD Simulation | Trypanothione Reductase (TR) | Leishmania braziliensis | Confirmed the stability of an inhibitor (crotapotin) bound to the enzyme active site over 200 ns simulations. | researchgate.net |
| Molecular Docking | Trypanothione Reductase (TR) | Leishmania infantum | Modeled binding modes for tricyclic and quinone derivative inhibitors, identifying unique binding at the FAD binding domain. | researchgate.net |
"Omics" Technologies in this compound Studies
Quantitative Redox Proteomics
Quantitative redox proteomics is a specialized sub-discipline that focuses on the global, quantitative analysis of reversible oxidative modifications on protein cysteine residues. mdpi.comrsc.org These modifications, such as S-glutathionylation, are crucial for redox signaling and protecting proteins from irreversible oxidative damage. mdpi.comfrontiersin.org In organisms that utilize the trypanothione system, protein S-thiolation can occur not just with glutathione, but also with its polyamine conjugates, glutathionylspermidine and trypanothione. nih.gov
Mass spectrometry-based quantitative proteomics allows for the identification and quantification of proteins undergoing these redox modifications under specific conditions, such as oxidative stress. nih.govrsc.org A key study on Trypanosoma brucei demonstrated that challenging the parasites with oxidizing agents resulted in widespread, reversible protein S-thiolation. nih.gov Using quantitative proteome analysis, the researchers identified 84 specific proteins that were oxidized in parasites stressed with diamide. nih.gov This methodology provides a powerful tool to uncover which cellular pathways are regulated by the trypanothione system. nih.gov The findings revealed that proteins involved in essential parasite functions, including the heat shock response, cell motility, and calcium metabolism, undergo reversible S-thiolation, suggesting these processes are under redox control. nih.gov
Table 2: Protein Functional Categories Identified by Quantitative Redox Proteomics in T. brucei
| Protein Functional Category | Significance in Redox Regulation | Reference(s) |
| Heat Shock Proteins | Implicated in the cellular stress response, with S-thiolation suggesting a role in protection against oxidative damage. | nih.gov |
| Cell Motility Proteins | Reversible oxidation suggests redox control over parasite movement and host interaction. | nih.gov |
| Calcium Metabolism Proteins | Indicates that calcium signaling pathways within the parasite may be modulated by the cellular redox state. | nih.gov |
| Glycolytic Enzymes | S-glutathionylation can regulate energy metabolism in response to oxidative stress. | mdpi.com |
Metabolomics Profiling
Metabolomics involves the comprehensive profiling of small molecule metabolites (<1500 Da) within a biological system. researchgate.netscispace.com This "omics" field provides a direct snapshot of the physiological state of a cell. cambridge.org Mass spectrometry (MS) coupled with separation techniques like liquid chromatography (LC) is a powerful tool for metabolomics, capable of detecting a vast number of metabolites over a wide dynamic range. cambridge.orgnih.gov
In the study of this compound, metabolomics has been essential for its identification and characterization in parasites like Trypanosoma cruzi. cambridge.org Because T. cruzi is dependent on scavenging polyamines from its host, its ability to synthesize trypanothione can be limited by the availability of spermidine. nih.gov Metabolomics research, using techniques such as matrix-assisted laser desorption ionization time-of-flight (MALDI-TOF) mass spectrometry, revealed that T. cruzi can overcome this limitation by using other polyamines, such as spermine (B22157), to create novel thiol conjugates. nih.gov This led to the definitive identification of N¹,N¹²-bis(glutathionyl)spermine in the parasite. nih.gov Further studies confirmed that the disulfide form of this compound is a viable substrate for the enzyme trypanothione reductase, integrating it fully into the parasite's redox metabolism. nih.gov This demonstrates the power of metabolomics to uncover metabolic flexibility and identify novel compounds within complex biological systems. cambridge.orgnih.gov
Table 3: Novel Thiol Conjugates Identified in T. cruzi via Metabolomics
| Compound Name | Polyamine Precursor | Analytical Method | Significance | Reference(s) |
| N¹,N¹²-Bis(glutathionyl)spermine | Spermine | MALDI-TOF MS | Demonstrates metabolic flexibility in the synthesis of trypanothione analogues. | nih.gov |
| N¹-Glutathionyl-N⁸-acetylspermidine | N⁸-Acetylspermidine | MALDI-TOF MS | Shows broad substrate specificity of the synthetase enzyme. | nih.gov |
| N¹-Glutathionyl-N¹²-acetylspermine | N-Acetylspermine | MALDI-TOF MS | Expands the known range of thiol-polyamine conjugates in the parasite. | nih.gov |
Evolutionary and Comparative Biochemical Perspectives
Divergence of Thiol Metabolism in Euglenozoa
The thiol-based redox metabolism in Euglenozoa presents a compelling case of evolutionary divergence. The ancestral euglenozoan is thought to have possessed a redundant set of systems, including the trypanothione (B104310), glutathione (B108866), and thioredoxin pathways. nih.govubc.ca However, throughout their evolutionary history, different lineages have selectively lost one or more of these systems. nih.govubc.ca Notably, only the genus Euglena appears to retain all three, suggesting it represents a more ancestral state. nih.govubc.ca
In contrast, parasitic kinetoplastids, such as Trypanosoma and Leishmania, have undergone a reductive evolution, losing the canonical glutathione reductase and thioredoxin reductase enzymes. mdpi.comresearchgate.netfrontiersin.org This loss was accompanied by the specialization and centralization of their redox homeostasis around a unique dithiol, trypanothione [N¹,N⁸-bis(glutathionyl)spermidine]. mdpi.comcapes.gov.br This molecule, and related conjugates like N¹,N¹²-bis(glutathionyl)spermine, became the cornerstone of their defense against oxidative damage. researchgate.netnih.gov
The biosynthesis of these conjugates is catalyzed by one or two specific enzymes, glutathionylspermidine (B10777622) synthetase (GspS) and trypanothione synthetase (TryS), which are found only in Kinetoplastids and certain Eubacteria lineages. conicet.gov.ar The presence of this unique pathway, completely absent in their mammalian hosts, underscores a significant metabolic divergence. capes.gov.br This specialized metabolism, reliant on trypanothione and its dedicated reductase (TryR), handles essential functions, including the detoxification of hydroperoxides and the synthesis of DNA precursors. researchgate.netplos.org Research on Trypanosoma cruzi has shown that the parasite can utilize spermine (B22157) from its environment to create N¹,N¹²-bis(glutathionyl)spermine, demonstrating a degree of substrate flexibility within this specialized pathway. nih.gov
Structural Adaptations of Proteins Utilizing Bis(glutathionyl)spermine
The adoption of a large, positively charged molecule like this compound or trypanothione as the primary redox cofactor necessitated significant structural evolution in the proteins that interact with it. researchgate.netnih.gov These adaptations ensure specific recognition and efficient catalysis, setting them apart from their counterparts in the glutathione/thioredoxin systems.
Trypanothione Reductase (TryR): This flavoenzyme is exclusively responsible for maintaining the reduced state of trypanothione and its analogues. researchgate.net Unlike glutathione reductase, which has a shallow active site suitable for the small glutathione disulfide molecule, TryR possesses a deep, highly basic catalytic site. This pocket is specifically shaped to accommodate the two glutathione moieties and the positively charged polyamine linker (spermidine or spermine) of the substrate, facilitating the precise positioning required for reduction by NADPH. mdpi.comresearchgate.net
Trypanothione Synthetase (TryS): This enzyme catalyzes the ATP-dependent synthesis of trypanothione. mdpi.complos.org Its structure features an ATP-grasp fold, creating a large cavity with a distinct triangular shape. This architecture allows it to bind its three substrates—ATP, glutathione, and either spermidine (B129725) or glutathionylspermidine—in the correct orientation for the two-step ligation reaction. mdpi.com The broad substrate specificity of TryS from T. cruzi allows it to synthesize not only trypanothione but also this compound and other analogues. nih.gov
Tryparedoxin (TXN): A distant member of the thioredoxin protein family, tryparedoxin serves as an electron shuttle, receiving reducing equivalents from trypanothione to act on various downstream targets like peroxidases and ribonucleotide reductase. researchgate.net Unlike classical thioredoxins, which are reduced by a dedicated thioredoxin reductase, tryparedoxins are specifically adapted to be reduced by the bulkier trypanothione molecule. researchgate.netnih.gov
Thiol-Dependent Reductase 1 (TDR1): Found in Leishmania and T. cruzi, TDR1 is a unique enzyme implicated in deglutathionylation. pnas.org Its structure reveals a novel trimer of subunits, where each subunit is composed of two fused glutathione-S-transferase (GST) domains. This complex architecture, likely a result of gene duplication and fusion, is an evolutionary adaptation that confers its specific enzymatic properties within the trypanothione-based system. pnas.org
Comparison with Glutathione/Thioredoxin Systems in Other Organisms
The trypanothione system of kinetoplastids stands in stark contrast to the glutathione (GSH) and thioredoxin (Trx) systems prevalent in most other eukaryotes, including mammals. mdpi.comfrontiersin.org The fundamental difference lies in the nature of the low-molecular-weight thiol and the enzymes responsible for its regeneration.
In the conventional system, glutathione reductase (GR), a flavoenzyme, uses NADPH to reduce glutathione disulfide (GSSG) back to two molecules of GSH. frontiersin.org GSH then serves as a reductant for glutaredoxins, which reduce disulfide bonds in proteins. Separately, thioredoxin reductase (TrxR) uses NADPH to reduce oxidized thioredoxin (Trx), a small, ubiquitous protein that plays a central role in redox signaling and DNA synthesis. frontiersin.org
The kinetoplastid system merges these functions. It lacks both GR and TrxR. mdpi.comfrontiersin.org Instead, trypanothione reductase (TryR) is the sole link between NADPH-dependent reducing power and the cellular thiol pool. researchgate.netfrontiersin.org Trypanothione [T(SH)₂] itself acts as the primary reductant for a variety of processes. It can spontaneously reduce tryparedoxin, which then fulfills a role analogous to thioredoxin. mdpi.comnih.gov This consolidation makes the trypanothione pathway a highly streamlined, yet critically essential, metabolic hub. While E. coli can produce the precursor glutathionylspermidine, its glutathione reductase is remarkably inefficient at reducing its disulfide form and cannot produce or reduce trypanothione, highlighting the high degree of specialization of the enzymes in the kinetoplastid pathway. researchgate.net
Table 1: Comparison of Thiol-Redox Systems
| Feature | Glutathione/Thioredoxin System (e.g., Mammals, E. coli) | Trypanothione System (Kinetoplastids) |
|---|---|---|
| Primary Low-MW Thiol(s) | Glutathione (GSH) | Trypanothione [N¹,N⁸-bis(glutathionyl)spermidine], this compound nih.govrockefeller.edu |
| Primary Reductase(s) | Glutathione Reductase (GR), Thioredoxin Reductase (TrxR) frontiersin.org | Trypanothione Reductase (TryR) mdpi.comresearchgate.net |
| Electron Source | NADPH | NADPH researchgate.net |
| Key Protein Substrates | Glutaredoxins, Thioredoxins frontiersin.org | Tryparedoxin, Thiol-dependent reductase 1 (TDR1) researchgate.netpnas.org |
| System Exclusivity | Nearly ubiquitous | Restricted to Euglenozoa (primarily Kinetoplastida) and some bacteria capes.gov.brconicet.gov.ar |
| Link to Thioredoxin Pathway | Independent reduction of Thioredoxin by TrxR frontiersin.org | Trypanothione directly reduces Tryparedoxin (a Trx-like protein) researchgate.netnih.gov |
Future Directions and Emerging Research Avenues
Elucidation of Uncharacterized Functional Mechanisms of Bis(glutathionyl)spermine
While this compound is known to be a substrate for trypanothione (B104310) reductase, its full range of physiological roles within the parasite remains to be comprehensively detailed. nih.gov Research has shown that in Trypanosoma cruzi, this analogue is formed when the parasite utilizes exogenous spermine (B22157), highlighting a metabolic flexibility that could be crucial for survival when spermidine (B129725), the precursor for trypanothione, is scarce. nih.gov However, despite the presence of spermine, T. cruzi preferentially synthesizes trypanothione, suggesting distinct, yet potentially overlapping, functions for these related thiols. nih.gov
Future investigations should focus on identifying specific cellular processes where this compound might play a unique or predominant role. This could include its involvement in the detoxification of specific xenobiotics or endogenous toxic byproducts like methylglyoxal, its potential role in iron-sulfur cluster coordination, or its participation in ascorbate (B8700270) reduction. plos.org Understanding the specific contexts in which this compound is synthesized and utilized will be key to unraveling its complete functional significance.
Discovery and Characterization of Novel Analogues and Metabolic Intermediates
The discovery of this compound itself exemplifies the potential for identifying novel metabolites within the trypanothione pathway. nih.gov Trypanosoma cruzi has demonstrated the ability to conjugate glutathione (B108866) to other polyamines like N8-acetylspermidine and N-acetylspermine, forming N1-glutathionyl-N8-acetylspermidine and N1-glutathionyl-N12-acetylspermine, respectively. nih.govresearchgate.net This metabolic plasticity suggests that other, as-yet-uncharacterized, glutathionylated polyamines may exist, particularly under different environmental conditions or in different life cycle stages of the parasite.
Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in identifying and structurally characterizing these novel compounds. Furthermore, the enzymatic synthesis of these analogues using recombinant trypanothione synthetase can confirm their structures and allow for the production of sufficient quantities for functional studies. nih.gov The identification of new metabolic intermediates will provide a more complete picture of the thiol-polyamine landscape in these parasites.
Advanced Structural Studies of Enzyme Complexes in the this compound Pathway
The enzymes of the trypanothione pathway, particularly trypanothione synthetase (TryS) and trypanothione reductase (TryR), are critical for parasite viability and represent significant drug targets. nih.govplos.org While the structures of these enzymes have been studied, high-resolution crystal structures of these enzymes in complex with this compound and other novel analogues are still needed.
Such structural data would provide invaluable insights into the molecular basis of substrate recognition and catalysis. For instance, understanding how TryS accommodates different polyamine substrates like spermidine and spermine could inform the design of specific inhibitors that exploit these differences. nih.gov X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful tools to visualize these enzyme-substrate interactions at an atomic level. scilit.comnih.gov These studies can reveal conformational changes that occur upon ligand binding, potentially uncovering new allosteric sites that can be targeted for drug development. scilit.comnih.gov
Systems Biology Approaches to the this compound Metabolic Network
A systems-level understanding of the this compound metabolic network will be crucial to appreciate its integration with other cellular processes. This involves moving beyond the study of individual components to analyzing the pathway as a whole. Computational modeling, including flux balance analysis, can be employed to predict metabolic fluxes through the trypanothione pathway under various conditions.
Integrating transcriptomic, proteomic, and metabolomic data will allow for the construction of comprehensive network models. These models can help to predict how perturbations, such as the inhibition of a specific enzyme, will affect the entire metabolic landscape of the parasite. This approach can identify metabolic vulnerabilities and predict potential drug targets that might not be obvious from a reductionist perspective. Furthermore, it can shed light on the regulatory mechanisms that govern the flow of metabolites through this essential pathway.
Evolutionary Trajectories of Thiol-Dependent Pathways in Parasites
The trypanothione system is a fascinating example of evolutionary adaptation, replacing the near-ubiquitous glutathione/glutathione reductase system found in most other organisms. nih.govcapes.gov.br Comparative genomic and phylogenetic analyses of the enzymes involved in thiol metabolism across different parasite species can illuminate the evolutionary pressures that led to this unique pathway.
By comparing the sequences and structures of enzymes like trypanothione reductase and glutathione reductase, researchers can trace their evolutionary divergence. researchgate.net Understanding the evolutionary history of the trypanothione pathway can also provide insights into its essentiality and potential vulnerabilities. For example, the specialization of trypanosomal proteins to utilize trypanothione as a cofactor for redox reactions and iron-sulfur cluster binding represents a remarkable evolutionary adaptation. nih.gov Studying the evolutionary trajectories of these thiol-dependent pathways can reveal conserved features that are critical for parasite survival and thus represent robust drug targets.
Q & A
Q. What is the biosynthetic pathway of Bis(glutathionyl)spermine in Trypanosoma cruzi, and what enzymes are involved?
Q. Which analytical techniques are recommended for detecting and quantifying this compound in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for precise quantification due to its sensitivity in distinguishing this compound from structurally similar thiols. Immunohistochemistry (IHC) and immunofluorescence (ICC/IF) using polyclonal antibodies (e.g., Anti-SMOX) are effective for spatial localization in tissue sections, though cross-reactivity with other glutathione-polyamine conjugates requires validation via knockdown controls or enzymatic assays .
Q. How does this compound interact with other metabolites in glutathione and polyamine pathways?
this compound is a node in glutathione metabolism, interacting with NADPH/NADP+ redox pairs and enzymes like glutathione reductase. It shares metabolic overlap with spermidine, homocysteine, and tryptophan derivatives, as shown in directed acyclic graph (DAG) models. Co-factor depletion assays and isotope tracing can map these interactions, while RNAi knockdown of key enzymes (e.g., TcTryS) can validate functional dependencies .
Advanced Research Questions
Q. How can researchers design experiments to determine the substrate specificity of TcTryS in synthesizing this compound?
Substrate specificity can be assessed using recombinant TcTryS incubated with a panel of polyamine analogs (e.g., N-acetylated spermidine/spermine) and glutathione. Kinetic parameters (Km, Vmax) should be measured via spectrophotometric assays monitoring NADPH oxidation. Competitive inhibition studies with structural analogs (e.g., Bis(glutathionyl)spermidine) can further elucidate binding affinities. Cross-validation with CRISPR-Cas9 knockout strains of T. cruzi is critical to confirm physiological relevance .
Q. What strategies resolve contradictions between in vivo this compound levels and in vitro enzymatic activity data?
Discrepancies often arise from compartmentalization (e.g., mitochondrial vs. cytosolic pools) or post-translational regulation of TcTryS. Spatial resolution techniques like subcellular fractionation coupled with LC-MS/MS can localize this compound distribution. Additionally, dynamic flux analysis using 13C-labeled polyamines can quantify real-time synthesis rates in live parasites, reconciling in vitro enzyme kinetics with in vivo metabolic constraints .
Q. What methodological considerations are critical when developing this compound analogs as trypanothione metabolism inhibitors?
Analog design must prioritize structural mimicry of TcTryS substrates while incorporating non-hydrolyzable linkages (e.g., methylene bridges) to resist enzymatic degradation. High-throughput screening of compound libraries against recombinant TcTryS and trypanothione reductase (TR) can identify lead candidates. In vivo efficacy should be tested in murine models of Chagas disease, with pharmacokinetic studies monitoring blood-brain barrier penetration and off-target effects on host polyamine pathways .
Methodological Best Practices
- Reproducibility : Document reagent sources (e.g., Sigma-Aldrich spermine standards) and equipment models to ensure consistency .
- Ethics : For studies involving animal models, include ethics committee approval codes and adherence to ARRIVE guidelines .
- Statistics : Consult biostatisticians early to power studies appropriately; use mixed-effects models for longitudinal data on parasite burden .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
